3-(1-Methylpyrazol-4-yl)morpholine is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. It is classified as a morpholine derivative, which incorporates a 1-methylpyrazole moiety. This compound has gained attention due to its biological activity and utility in various scientific fields.
3-(1-Methylpyrazol-4-yl)morpholine falls under the category of organic compounds, specifically within the class of heterocycles, due to the presence of both pyrazole and morpholine rings. Its structural complexity allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of 3-(1-Methylpyrazol-4-yl)morpholine can be approached through several methods, typically involving the reaction of morpholine with appropriate pyrazole derivatives. The general synthetic route includes:
The reaction conditions may vary, but common solvents include dimethylformamide or dichloromethane, often under reflux conditions to facilitate the reaction. The yield and purity can be optimized by adjusting the reaction time and temperature.
The molecular formula for 3-(1-Methylpyrazol-4-yl)morpholine is . The structure features:
The InChI key for this compound is ZJPXISVPGQJGIN-UHFFFAOYSA-N, which helps in identifying its unique structure in chemical databases. The compound's physical properties are characterized by its solid-state at room temperature .
3-(1-Methylpyrazol-4-yl)morpholine can undergo various chemical reactions typical for both pyrazole and morpholine derivatives:
Common reagents for these reactions include alkyl halides for substitution reactions and oxidizing agents such as potassium permanganate for oxidation processes. Reaction conditions must be carefully controlled to avoid decomposition or unwanted side reactions.
The mechanism of action for 3-(1-Methylpyrazol-4-yl)morpholine can vary based on its application but generally involves:
Data from studies indicate that compounds with similar structures exhibit activities such as anti-inflammatory or antimicrobial effects, suggesting potential therapeutic uses.
Relevant data indicate that this compound exhibits moderate toxicity; hence proper handling precautions are necessary during laboratory use .
3-(1-Methylpyrazol-4-yl)morpholine has several scientific uses:
The construction of 3-(1-methylpyrazol-4-yl)morpholine relies on strategic bond formation between functionalized pyrazole intermediates and morpholine derivatives. Two predominant pathways exist:
One-Pot Tandem Approaches: Modern synthetic designs employ sequential reactions that combine pyrazole precursors (e.g., 4-formyl-1-methylpyrazole) with morpholine-containing building blocks in a single reactor. For example, formylpyrazole undergoes Knoevenagel condensation with active methylene compounds (e.g., dimedone), followed by in situ Michael addition with morpholine-derived electrophiles. This method achieves yields of 75–85% while minimizing intermediate isolation steps [4].
Stepwise Functionalization: A more controlled route involves independent preparation of halogenated pyrazole intermediates (e.g., 4-bromo-1-methylpyrazole) prior to morpholine coupling. Bromination at the pyrazole C4 position using N-bromosuccinimide (NBS) in acetonitrile (70–80% yield) creates a handle for subsequent nucleophilic displacement. This approach allows rigorous quality control at each stage but requires additional purification [9].
Table 1: Comparative Analysis of Synthetic Pathways
Method | Key Reactants | Conditions | Yield Range | Advantages |
---|---|---|---|---|
One-Pot Tandem | Formylpyrazole, dimedone, morpholinyl alkyl halide | Reflux, acetonitrile, 12–14 h | 75–85% | Reduced steps, atom economy |
Stepwise Functionalization | 4-Bromo-1-methylpyrazole, morpholine | Pd-catalyzed amination, 90°C, 24 h | 65–75% | Intermediate characterization, flexibility |
Regioselective halogenation at the pyrazole C4 position is critical due to the heterocycle’s inherent electronic asymmetry. The electron-deficient C4 carbon facilitates electrophilic substitution when directed by the N1-methyl group:
Bromination Optimization: Using NBS (1.05 equiv) in dichloromethane at 0°C→RT selectively yields 4-bromo-1-methylpyrazole (>90% purity). Kinetic control prevents dihalogenation, with reaction quenching via aqueous sodium thiosulfate to eliminate excess bromine [9].
Nucleophilic Displacement: The 4-halopyrazole undergoes SNAr reactions with secondary amines. Morpholine (2.0 equiv) reacts with 4-bromo-1-methylpyrazole in DMSO at 110°C for 8–12 hours, yielding 75–80% of the target compound. Alternative metal catalysis (e.g., CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine) enhances efficiency with challenging nucleophiles, enabling C–N bond formation at lower temperatures (60–70°C) [8].
Table 2: Nucleophilic Displacement Conditions
Electrophile | Catalyst System | Base | Solvent | Temperature | Yield |
---|---|---|---|---|---|
4-Bromo-1-methylpyrazole | None | K₂CO₃ | DMSO | 110°C | 75–80% |
4-Iodo-1-methylpyrazole | CuI/L-Proline | Cs₂CO₃ | Dioxane | 70°C | 88% |
4-Chloro-1-methylpyrazole | Pd₂(dba)₃/XantPhos | NaOtBu | Toluene | 100°C | 70% |
Achieving precise molecular connectivity demands tailored metal catalysts and ligands:
Cross-Coupling Catalysis: Suzuki-Miyaura reactions enable pyrazole–morpholine union via aryl boronic esters. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-methylpyrazole couples with 4-bromomorpholine under Pd(PPh₃)₄ catalysis (K₂CO₃, DME/H₂O, 80°C, 16 h; 82% yield). BrettPhos-based palladium catalysts prove superior for sterically hindered systems, reducing homocoupling byproducts [6] [8].
C–H Activation Strategies: Recent advances utilize directing groups for direct C–H arylation. Pyrazole N-oxides coordinate with Ru(II) catalysts (e.g., [Ru(p-cymene)Cl₂]₂), enabling morpholinyl group installation at C4 without pre-halogenation. This method eliminates halogenation steps but requires stringent anhydrous conditions [6].
Sustainable synthesis integrates solvent selection tools and catalyst recovery:
Solvent Optimization: The ACS GCI Pharmaceutical Roundtable Solvent Tool (v2.0.0) identifies 2-methyl-THF and cyclopentyl methyl ether (CPME) as optimal green replacements for DMF/DMSO in SNAr reactions. These solvents exhibit similar polarity (π* = 0.73–0.82) and hydrogen-bond acceptance (β = 0.55–0.62) to morpholine, facilitating solubility while reducing environmental impact (ICH Class 3 vs. Class 2) [2].
Catalyst-Free Methodologies: Solvent-free condensation between 1-methylpyrazol-4-carbaldehyde and aminoethylmorpholine occurs upon mechanical grinding, achieving 70% conversion at ambient temperature. Microwave assistance (100°C, 30 min) enhances this to 92%, eliminating metal catalysts and organic solvents [5].
Table 3: Green Solvent Comparison for Morpholine-Pyrazole Coupling
Solvent | GCI Score | ICH Class | Boiling Point (°C) | Polarity (π*) | Yield in SNAr (%) |
---|---|---|---|---|---|
2-Methyl-THF | 7.2 | 3 | 80 | 0.73 | 78 |
CPME | 8.1 | 3 | 106 | 0.82 | 81 |
DMSO | 4.5 | 2 | 189 | 1.00 | 85 |
Ethanol | 9.0 | 3 | 78 | 0.54 | 45 |
Immobilized Catalysts: Silica-supported copper nanoparticles (CuNPs/SiO₂) facilitate morpholine-pyrazole coupling in water, enabling catalyst reuse over five cycles with <5% activity loss. This system leverages water’s inherent hydrogen-bonding to activate morpholine, while the solid catalyst prevents copper leaching [5].
Compound Names Cited:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1